1-(3-(dimethylamino)propyl)-3-hydroxy-4-(4-methoxybenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one
Description
This compound belongs to the 3-hydroxy-1,5-dihydro-2H-pyrrol-2-one class, characterized by a central pyrrolidinone scaffold substituted with diverse functional groups. Its structure includes:
- 1-position: A 3-(dimethylamino)propyl group, which enhances solubility via tertiary amine functionality.
- 3-position: A hydroxyl group, contributing to hydrogen bonding and polarity.
- 4-position: A 4-methoxybenzoyl moiety, providing aromaticity and electron-donating methoxy effects.
Properties
IUPAC Name |
(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(4-methoxyphenyl)methylidene]-5-pyridin-2-ylpyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4/c1-24(2)13-6-14-25-19(17-7-4-5-12-23-17)18(21(27)22(25)28)20(26)15-8-10-16(29-3)11-9-15/h4-5,7-12,19,26H,6,13-14H2,1-3H3/b20-18+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVXHVHTWKBGBJD-CZIZESTLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C(C(=C(C2=CC=C(C=C2)OC)O)C(=O)C1=O)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCCN1C(/C(=C(/C2=CC=C(C=C2)OC)\O)/C(=O)C1=O)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(dimethylamino)propyl)-3-hydroxy-4-(4-methoxybenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one typically involves multiple steps:
Formation of the Pyrrolone Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Dimethylamino Group: This step often involves the use of dimethylamine in the presence of a suitable catalyst.
Attachment of the Methoxybenzoyl Group: This can be done through an acylation reaction using 4-methoxybenzoyl chloride.
Incorporation of the Pyridinyl Group: This step may involve a coupling reaction with a pyridine derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-(dimethylamino)propyl)-3-hydroxy-4-(4-methoxybenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone.
Reduction: The carbonyl group in the methoxybenzoyl moiety can be reduced to an alcohol.
Substitution: The dimethylamino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-(dimethylamino)propyl)-3-hydroxy-4-(4-methoxybenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-(dimethylamino)propyl)-3-hydroxy-4-(4-methoxybenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Observations:
1-Substituent Effects: The 3-(dimethylamino)propyl group (target compound) likely improves water solubility compared to 2-hydroxypropyl derivatives (compounds 16, 19, 38) due to its tertiary amine . Hydroxypropyl substituents (e.g., compounds 16, 19) may reduce lipophilicity but increase hydrogen-bonding capacity.
4-Aroyl Modifications: Electron-donating groups (e.g., 4-methoxybenzoyl in the target compound) enhance aromatic π-electron density compared to electron-withdrawing groups like 4-chlorobenzoyl .
5-Substituent Diversity :
- Pyridin-2-yl (target compound) offers a nitrogen lone pair for coordination, whereas aryl groups (e.g., 4-propylphenyl in compound 19) prioritize hydrophobic interactions .
Implications for Structure-Activity Relationships (SAR)
- Solubility: The dimethylamino group in the target compound may enhance bioavailability compared to hydroxypropyl derivatives .
- Electron Effects : Methoxy and chloro groups on the 4-aroyl moiety modulate electron density, affecting binding to targets like kinases or receptors .
- Heteroaromaticity : Pyridin-2-yl at position 5 (target compound) vs. phenyl groups (e.g., compound 16) could influence target selectivity via π-π stacking or metal coordination .
Biological Activity
The compound 1-(3-(dimethylamino)propyl)-3-hydroxy-4-(4-methoxybenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one is a synthetic organic compound with potential biological activity, particularly in the context of cancer treatment. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C23H26N2O4
- Molecular Weight : 394.46 g/mol
This compound features a pyrrolidine ring, a dimethylamino group, and a methoxybenzoyl moiety, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cancer progression. The proposed mechanisms include:
- Inhibition of Protein Kinases : The compound has shown potential as an inhibitor of key signaling pathways involved in tumor growth.
- Induction of Apoptosis : It promotes programmed cell death in cancer cells through the generation of reactive oxygen species (ROS) and DNA damage.
- Cell Cycle Arrest : Studies indicate that it can induce cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating.
Antitumor Activity
Several studies have evaluated the antitumor efficacy of this compound against various cancer cell lines:
The compound demonstrated significant cytotoxicity in these studies, indicating its potential as a therapeutic agent for melanoma and possibly other cancers.
Case Studies
- In Vitro Studies : In a study examining the effects on melanoma cell lines, the compound exhibited high inhibitory activity with an IC50 value significantly lower than that of established treatments like Sunitinib.
- In Vivo Studies : Animal models have shown that treatment with this compound led to reduced tumor growth without notable toxicity, suggesting a favorable therapeutic index.
Structure-Activity Relationship (SAR)
Research has indicated that modifications to the chemical structure can enhance biological activity:
- The presence of electron-donating groups on the aromatic rings increases potency.
- The propylene linker between functional groups appears to be crucial for high affinity binding to target proteins involved in tumorigenesis.
Q & A
Q. What are the recommended synthetic routes for preparing this pyrrol-2-one derivative?
The compound can be synthesized via base-assisted cyclization of substituted precursors. Key steps include:
- Substitution reactions : Use of dimethylaminopropyl and pyridinyl groups as substituents during precursor preparation.
- Cyclization : Employing mild bases (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) at room temperature or reflux conditions to form the pyrrol-2-one core .
- Purification : Column chromatography (gradient elution with ethyl acetate/hexanes) or recrystallization from ethanol to isolate the product .
- Yields : Typically range from 17% to 86%, depending on substituent reactivity and reaction optimization .
Q. Which characterization techniques are critical for confirming the compound’s structure?
- NMR Spectroscopy : ¹H and ¹³C NMR resolve substituent effects (e.g., methoxybenzoyl protons at δ 3.8–4.0 ppm; pyridinyl aromatic protons at δ 8.0–8.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ peaks matching calculated masses within 0.005 Da error) .
- FTIR : Confirms hydroxyl (3200–3500 cm⁻¹) and carbonyl (1650–1750 cm⁻¹) functional groups .
- Melting Point Analysis : Provides purity assessment (e.g., sharp melting ranges like 221–223°C) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Substituent Variation : Replace the 4-methoxybenzoyl group with electron-withdrawing (e.g., nitro) or electron-donating (e.g., amino) aryl groups to modulate electronic properties .
- Side Chain Modifications : Alter the dimethylaminopropyl chain length or substitute with other amines (e.g., allylamine) to assess steric/electronic effects on bioactivity .
- Biological Assays : Pair synthetic analogs with enzymatic or cellular assays (e.g., kinase inhibition) to correlate structural changes with activity trends .
Q. How should researchers optimize reaction conditions to improve yield?
- Temperature Control : Heating under reflux (e.g., 10 h at 80°C) can drive reactions to completion when room-temperature conditions fail .
- Precursor Stoichiometry : Adjust molar ratios of aldehyde and amine precursors to minimize side reactions .
- Workup Strategies : Use ice-water quenching to precipitate products and reduce losses during filtration .
Q. How can contradictory spectral data (e.g., NMR shifts) be resolved?
- Dynamic Effects : Consider tautomerism or rotameric equilibria in solution (e.g., keto-enol tautomerism in pyrrol-2-ones) causing split peaks .
- Solvent/Deuteriation : Use DMSO-d₆ to enhance solubility and resolve overlapping signals, or add shift reagents for complex aromatic regions .
- 2D NMR Techniques : Employ COSY, HSQC, or HMBC to assign ambiguous protons/carbons, especially in crowded pyridinyl or methoxybenzoyl regions .
Q. What methodologies are recommended for studying environmental stability or degradation?
- Hydrolytic Stability : Expose the compound to buffered solutions (pH 3–9) at 37°C and monitor degradation via LC-MS over 72 hours .
- Photodegradation : Use UV-Vis light chambers to simulate sunlight exposure and identify photoproducts through HRMS fragmentation patterns .
- Ecotoxicology : Apply OECD guidelines (e.g., Test No. 301 for biodegradation) to assess persistence in water/soil matrices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
